
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 has shown promising results in preclinical studies, and its potential applications in scientific research are still being explored.
作用机制
DPA-714 binds selectively to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide, which is expressed in various cell types, including immune cells, glial cells, and neurons. N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide is involved in various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 binds to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide with high affinity and has been shown to modulate N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide activity, leading to changes in cellular functions.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate various cellular functions, including inflammation, apoptosis, and cholesterol transport. In preclinical studies, DPA-714 has been shown to reduce neuroinflammation in various neurological disorders, such as Alzheimer's disease and multiple sclerosis. DPA-714 has also been shown to induce apoptosis in cancer cells and modulate immune cell function.
实验室实验的优点和局限性
DPA-714 has several advantages for lab experiments, including its high selectivity for N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide and its potential applications in various fields of scientific research. However, DPA-714 has several limitations, including its complex synthesis process, limited availability, and potential toxicity at high doses.
未来方向
There are several future directions for DPA-714 research, including the development of new synthesis methods to improve its availability, the exploration of its potential applications in other fields of scientific research, and the development of new N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide ligands with improved selectivity and efficacy. Additionally, further studies are needed to understand the mechanisms underlying DPA-714's effects on cellular functions and to optimize its use in preclinical and clinical studies.
合成方法
The synthesis of DPA-714 involves several steps, including the reaction of 3-acetyl-7,8-dimethyl-1,2,3,4-tetrahydroquinoline with ethyl 2-bromoacetate to form 2-(7,8-dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)ethyl 2-bromoacetate. This intermediate is then reacted with phenoxypropanol to form DPA-714. The synthesis of DPA-714 is a complex process that requires expertise in synthetic chemistry.
科学研究应用
DPA-714 has potential applications in various fields of scientific research, including neuroscience, oncology, and immunology. In neuroscience, DPA-714 has been used as a radiotracer for positron emission tomography (PET) imaging to study neuroinflammation in various neurological disorders, such as Alzheimer's disease and multiple sclerosis. In oncology, DPA-714 has been used as a tool to study the role of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide in cancer cell proliferation and apoptosis. In immunology, DPA-714 has been used to study the role of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide in immune cell function and inflammation.
属性
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-9-10-17-13-18(22(26)24-20(17)15(14)2)11-12-23-21(25)16(3)27-19-7-5-4-6-8-19/h4-10,13,16H,11-12H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUFYCOFBKLLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16814043 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

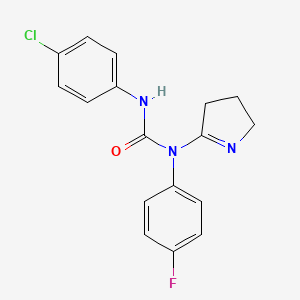
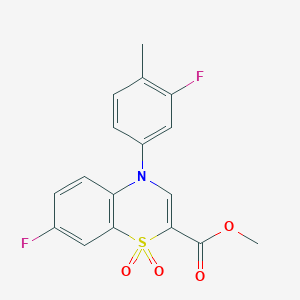
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2621433.png)
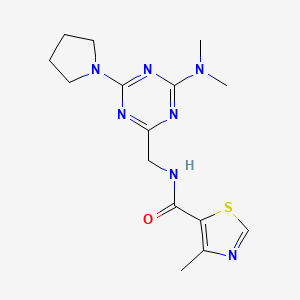
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2621436.png)

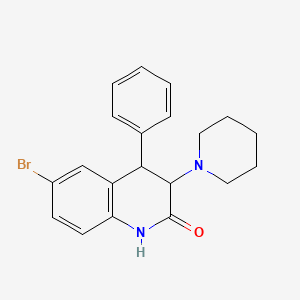

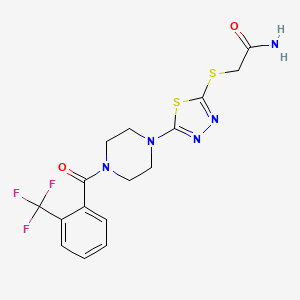
![ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2621444.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2621445.png)
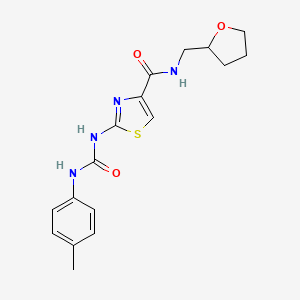
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/no-structure.png)
